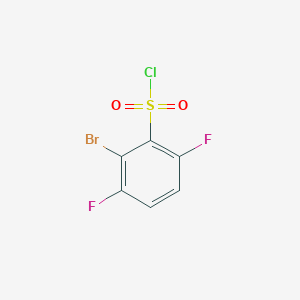

2-Bromo-3,6-difluorobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-bromo-3,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMYIGVWGCJGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Substitution (EAS) Sulfonation

- Starting from 2-bromo-3,6-difluorobenzene , sulfonation is performed using chlorosulfuric acid (ClSO3H) or sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group at the desired position on the aromatic ring.

- This method is classical and widely used for preparing sulfonyl chlorides from halogenated benzenes.

- The reaction conditions typically involve controlled temperature (0–50 °C) to avoid side reactions and ensure regioselectivity.

Lithiation-Sulfur Dioxide-Chlorination Route

This method is adapted from the synthesis of related compounds such as 2,6-difluorobenzenesulfonyl chloride and involves:

Step 1: Directed ortho-lithiation

1,3-difluorobenzene or a bromofluorobenzene derivative is treated with n-butyllithium (n-BuLi) at low temperature (−78 °C) in an ether solvent to generate the aryllithium intermediate.Step 2: Sulfur dioxide trapping

The aryllithium intermediate is then reacted with sulfur dioxide (SO2) gas or liquid to form the corresponding sulfinic acid intermediate.Step 3: Chlorination

The sulfinic acid intermediate is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl2) to yield the sulfonyl chloride.This method allows for precise control over substitution patterns and is suitable for preparing difluorinated and brominated benzenesulfonyl chlorides.

Halogen Exchange and Functional Group Manipulation

- In some cases, a precursor such as 2-chloro-3,6-difluorobenzenesulfonyl chloride can be converted to the bromo derivative via halogen exchange reactions using brominating agents under controlled conditions.

- This approach is less common but can be used to access specific substitution patterns when direct sulfonation is challenging.

Detailed Experimental Procedure Example (Adapted from Related Compounds)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-bromo-3,6-difluorobenzene, n-BuLi (1.0 equiv), diethyl ether, −78 °C, 3 h | Directed lithiation to form aryllithium intermediate | Formation of lithiated intermediate |

| 2 | Sulfur dioxide gas, −60 °C, 20 min | Trapping of aryllithium with SO2 to form sulfinic acid | White solid sulfinic acid intermediate |

| 3 | N-chlorosuccinimide (NCS), 0–20 °C, 1 h | Chlorination of sulfinic acid to sulfonyl chloride | Formation of 2-bromo-3,6-difluorobenzenesulfonyl chloride |

| 4 | Workup: filtration, extraction with ethyl acetate, washing with water, drying over Na2SO4, concentration | Purification | Isolated product as solid, melting point ~41–44 °C |

Research Findings and Yield Data

- The lithiation-sulfur dioxide-chlorination method typically yields moderate to good yields (40–70%) depending on reaction scale and purity of reagents.

- Reaction temperature control is critical to avoid side reactions such as over-chlorination or decomposition.

- Purification is commonly achieved by recrystallization from solvents like ethyl acetate and cyclohexane or by silica gel chromatography.

- The presence of bromine and fluorine substituents influences the reactivity and stability of intermediates, requiring careful optimization of reaction times and temperatures.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Electrophilic Aromatic Sulfonation with Chlorosulfuric Acid | Simple, direct sulfonation | Less regioselective, harsh conditions | 30–50% | Suitable for large scale but may require purification |

| Lithiation-SO2-Chlorination | High regioselectivity, versatile | Requires low temperature, handling of n-BuLi and SO2 | 40–70% | Preferred for complex substitution patterns |

| Halogen Exchange | Allows modification of halogen substituents | Additional steps, possible side reactions | Variable | Used when direct sulfonation is not feasible |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic acids: Formed through oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

2-Bromo-3,6-difluorobenzenesulfonyl chloride has been identified as a key intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the modification of bioactive molecules, enhancing their therapeutic efficacy. Notably, compounds derived from this sulfonyl chloride have shown promise as antagonists for the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2), which is implicated in allergic and inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: CRTH2 Antagonists

In a patent application, researchers described the synthesis of CRTH2 antagonists utilizing 2-bromo-3,6-difluorobenzenesulfonyl chloride as a building block. These compounds demonstrated significant anti-inflammatory activity in preclinical models, suggesting potential for treating allergic conditions .

Organic Synthesis

Reactivity and Versatility:

The sulfonyl chloride functional group is highly reactive, making 2-bromo-3,6-difluorobenzenesulfonyl chloride an excellent reagent for various chemical transformations. It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives that are crucial in the development of agrochemicals and pharmaceuticals.

Synthesis of Agrochemicals:

This compound can be utilized to synthesize herbicides and pesticides by introducing functional groups that enhance biological activity against pests while minimizing toxicity to non-target organisms. The versatility of the sulfonyl chloride allows for a wide range of modifications leading to effective agrochemical agents .

Proteomics Research

Application in Protein Labeling:

In proteomics, 2-bromo-3,6-difluorobenzenesulfonyl chloride serves as a labeling agent for proteins. Its ability to react with amino groups makes it suitable for creating stable conjugates with proteins, facilitating their detection and quantification in complex biological samples. This application is critical for understanding protein interactions and functions within cellular systems .

Mechanism of Action

The mechanism of action of 2-bromo-3,6-difluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The bromine and fluorine substituents on the benzene ring influence the reactivity and stability of the compound, affecting its interactions with various molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2,5-Dibromo-3,6-difluorobenzenesulfonyl Chloride

- Molecular Formula : C₆HBr₂ClF₂O₂S

- Key Differences: This compound has two bromine atoms (positions 2 and 5) compared to the target compound’s single bromine. It is listed in commercial catalogs as a reagent with 97% purity .

2-Bromo-6-fluorobenzoyl Chloride

- Molecular Formula : C₇H₃BrClFO

- Key Differences : Replaces the sulfonyl chloride (-SO₂Cl) group with a benzoyl chloride (-COCl) group. Benzoyl chlorides are less polar and less reactive toward nucleophiles compared to sulfonyl chlorides. The absence of a fluorine at position 3 may alter electronic effects on the aromatic ring .

2,6-Difluorobenzenesulfonyl Chloride

- Molecular Formula : C₆H₃ClF₂O₂S

- Key Differences: Lacks the bromine atom at position 2. It is a colorless liquid with a boiling point of 210°C and is moisture-sensitive .

2-Bromo-3:5-dinitrobenzoyl Chloride

- Molecular Formula : C₇H₂BrClN₂O₅

- Key Differences : Contains nitro groups (strong electron-withdrawing) at positions 3 and 5 instead of fluorines. Nitro groups significantly deactivate the aromatic ring, directing electrophiles to meta positions. Derivatives like its ethyl ester melt at 74°C, illustrating how nitro substituents influence physical properties .

Physical and Chemical Properties

Table 1: Comparative Data for Key Compounds

Industrial and Research Relevance

- Pharmaceutical Intermediates : The compound’s reactivity aligns with trends seen in 2-bromo-4-fluorobenzylamine hydrochloride (CAS 289038-14-8), where halogenated aromatic intermediates are used in API synthesis .

- Material Science : Fluorine and bromine substituents improve thermal stability and resistance to degradation, as observed in related sulfonyl chlorides .

Biological Activity

Overview

2-Bromo-3,6-difluorobenzenesulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role in synthesizing various biologically active molecules and its applications in pharmaceutical research.

- Molecular Formula : C7H4BrClF2O2S

- Molecular Weight : 303.53 g/mol

- IUPAC Name : 2-Bromo-3,6-difluorobenzenesulfonyl chloride

The biological activity of 2-bromo-3,6-difluorobenzenesulfonyl chloride is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various enzymatic activities, which is a crucial mechanism in drug design and development.

Biological Activities

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in bacterial resistance mechanisms.

- Antimicrobial Activity : Preliminary studies suggest that 2-bromo-3,6-difluorobenzenesulfonyl chloride may exhibit antibacterial properties, making it a candidate for developing new antibiotics.

- Cell Cycle Modulation : Research indicates that compounds similar to this sulfonyl chloride can induce cell cycle arrest, which is beneficial in cancer therapy.

Case Studies and Research Findings

Recent studies have explored the biological implications of sulfonyl chlorides in general:

- A study published in Nature demonstrated that sulfonyl chlorides could effectively inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

- Another research article highlighted the use of sulfonyl chlorides in synthesizing novel compounds with enhanced antimicrobial properties, suggesting that 2-bromo-3,6-difluorobenzenesulfonyl chloride could be a valuable intermediate for further drug development.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-bromo-3,6-difluorobenzenesulfonyl chloride in laboratory settings?

- Methodological Answer : Use impervious gloves (e.g., nitrile or neoprene), tightly sealed goggles, and protective clothing to prevent skin/eye contact. Conduct reactions in a fume hood due to potential release of corrosive HCl gas. Avoid heat sources and ensure proper ventilation. Pre-check glove integrity before use, as penetration times for sulfonyl chlorides are often undetermined . Store separately from bases or reducing agents to prevent unintended reactions .

Q. What synthetic routes are commonly employed to prepare 2-bromo-3,6-difluorobenzenesulfonyl chloride?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of a bromo-difluorobenzene precursor. For example, 3,6-difluorobromobenzene is reacted with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis, purification via fractional distillation or recrystallization (using non-polar solvents like hexane) is critical to achieve >95% purity, as validated by HPLC .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC with UV detection at 254 nm) and spectroscopic methods. Use NMR to confirm fluorine positions (expected shifts: δ -110 to -120 ppm for ortho-fluorine). NMR should show a singlet for the sulfonyl chloride proton (δ 7.8–8.2 ppm). Cross-validate with FT-IR peaks at 1370 cm (S=O asymmetric stretch) and 1180 cm (S-O stretching) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) be controlled during derivatization of this sulfonyl chloride?

- Methodological Answer : To favor nucleophilic substitution (e.g., with amines), maintain anhydrous conditions and use aprotic solvents (e.g., THF or DCM). Add a base like triethylamine to neutralize HCl and drive the reaction. Hydrolysis to the sulfonic acid can be minimized by avoiding water traces; use molecular sieves or activated alumina for solvent drying. Kinetic studies via in situ NMR can monitor pathway dominance .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer : Unusual splitting may arise from residual paramagnetic impurities or conformational isomerism. Re-purify the compound via column chromatography (silica gel, eluent: DCM/hexane 1:3). If splitting persists, perform 2D NMR (COSY, NOESY) to identify coupling partners. For fluorine-related ambiguities, computational modeling (DFT at B3LYP/6-31G* level) can predict chemical shifts and validate assignments .

Q. How does the electron-withdrawing effect of bromine and fluorine substituents influence the reactivity of the sulfonyl chloride group?

- Methodological Answer : The meta-bromo and para-fluoro groups enhance electrophilicity at the sulfonyl chloride via inductive effects, accelerating nucleophilic aromatic substitution (NAS). Electrochemical studies (cyclic voltammetry) show a 0.3–0.5 V positive shift in reduction potential compared to non-halogenated analogs. This increased reactivity necessitates lower temperatures (-10°C) when reacting with sensitive nucleophiles (e.g., Grignard reagents) .

Q. What computational methods are effective in predicting the stability of intermediates during its reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates. For example, Gaussian 16 with M06-2X/def2-TZVP basis set accurately predicts activation energies for sulfonamide formation. Solvent effects (e.g., DCM) can be incorporated via PCM models. Compare computed NMR shifts with experimental data to validate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.